molecular formula C4H11ClN2S B143784 2-(Dimethylamino)ethanethioamide hydrochloride CAS No. 27366-72-9

2-(Dimethylamino)ethanethioamide hydrochloride

Cat. No.: B143784
CAS No.: 27366-72-9
M. Wt: 154.66 g/mol
InChI Key: OQANDCSWKZVVQI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethanethioamide hydrochloride is an organic compound with the molecular formula C4H11ClN2S. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is typically available as a solid and is known for its stability under inert atmospheric conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride involves the reaction of 2-(Dimethylamino)ethanethiol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The reaction can be represented as follows:

(CH3)2NCH2CH2SH+HCl(CH3)2NCH2CH2SHHCl(CH_3)_2NCH_2CH_2SH + HCl \rightarrow (CH_3)_2NCH_2CH_2SH \cdot HCl (CH3​)2​NCH2​CH2​SH+HCl→(CH3​)2​NCH2​CH2​SH⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethanethioamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly used.

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)ethanethioamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethanethioamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It can also form complexes with metal ions, influencing enzymatic activities and protein functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethanethiol hydrochloride
  • 2-(Dimethylamino)ethyl chloride hydrochloride
  • N,N-Dimethylcysteamine hydrochloride

Uniqueness

2-(Dimethylamino)ethanethioamide hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(dimethylamino)ethanethioamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQANDCSWKZVVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=S)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950068
Record name 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1)
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Molecular Weight

154.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27366-72-9
Record name Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27366-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylaminothioacetamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027366729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)ethanimidothioic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-(dimethylamino)thioacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLAMINOTHIOACETAMIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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